3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione
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Overview
Description
3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione is a complex organic compound with the molecular formula C20H22N4O3 and a molecular weight of 366.41 g/mol This compound is characterized by the presence of a piperidine-2,6-dione core structure, which is substituted with an isoindolin-2-yl group and a piperazin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoindolin-2-yl Intermediate: The isoindolin-2-yl intermediate is synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of Piperazin-1-yl Group: The piperazin-1-yl group is introduced via nucleophilic substitution reactions, often using piperazine as the nucleophile.
Formation of Piperidine-2,6-dione Core: The final step involves the formation of the piperidine-2,6-dione core through cyclization and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound serves as a tool for studying biological processes and pathways, including enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of 3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation
Comparison with Similar Compounds
Similar Compounds
3-(1-Oxo-6-(3-(piperazin-1-yl)prop-1-yn-1-yl)isoindolin-2-yl)piperidine-2,6-dione: This compound has a similar core structure but differs in the substitution pattern.
3-(6-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Another similar compound with an amino group instead of a piperazin-1-yl group.
Uniqueness
3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H20N4O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(3-oxo-5-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C17H20N4O3/c22-15-4-3-14(16(23)19-15)21-10-11-1-2-12(9-13(11)17(21)24)20-7-5-18-6-8-20/h1-2,9,14,18H,3-8,10H2,(H,19,22,23) |
InChI Key |
CFOMGFBCZSPWCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)N4CCNCC4 |
Origin of Product |
United States |
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